molecular formula C14H20ClNO B2655883 3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide CAS No. 243963-42-0

3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B2655883
CAS No.: 243963-42-0
M. Wt: 253.77
InChI Key: UMEIBCOMKYRJTI-UHFFFAOYSA-N
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Description

3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide is an organic compound with the molecular formula C14H20ClNO. This compound is characterized by the presence of a chloro group, a dimethylphenyl group, and a dimethylpropanamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide typically involves the reaction of 2,3-dimethylbenzylamine with 3-chloro-2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thiol derivatives.

    Oxidation Reactions: Formation of carboxylic acids or oxidized amides.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and as a precursor in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,3-dimethylphenyl)propanamide
  • 3-chloro-N-(2,4-dimethylphenyl)propanamide
  • 3-chloro-N-(2,5-dimethylphenyl)propanamide

Uniqueness

3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide is unique due to the presence of the 2,3-dimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-10-6-5-7-12(11(10)2)8-16-13(17)14(3,4)9-15/h5-7H,8-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEIBCOMKYRJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC(=O)C(C)(C)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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